Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C18H35NO3Si . It is also known by other names such as 2-Azaspiro[4.5]decane-3-carboxylic acid, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also contains a tert-butyldimethylsilyl (TBDMS) ether group, which is commonly used in organic synthesis as a protective group for alcohols .Physical and Chemical Properties Analysis
This compound has a molecular weight of 341.56 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Supramolecular Arrangements
In a study focusing on cyclohexane-5-spirohydantoin derivatives, researchers investigated the relationship between molecular and crystal structures in compounds including variants of diazaspirodecane. This study highlighted the significant role of substituents in supramolecular arrangements, with different structures formed based on interactions between hydantoin rings (Graus et al., 2010).
Reaction Pathways
Research on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal revealed new insights into the reaction mechanisms of spirocyclic compounds, highlighting their potential in synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Synthesis and Structure
The synthesis and structure of related spirocyclic compounds, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, were explored, demonstrating the chemical versatility and potential applications of these compounds in various fields of scientific research (Kuroyan et al., 1991).
Three-Component Condensation
A study involving the three-component condensation of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols led to the production of substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products are of interest in medicinal chemistry (Sabitov et al., 2020).
Synthesis and Pharmacological Evaluation
A pharmacological study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, demonstrating their potential as dopamine agonists. Although no central nervous system activity was observed, one analogue exhibited potent dopamine agonist activity in a specific assay (Brubaker & Colley, 1986).
Synthesis and Properties
The synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate were investigated, leading to the development of new thiazoles. This research contributes to the understanding of the chemical properties of spirocyclic compounds (Kuroyan et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
Properties
IUPAC Name |
ethyl 8-[tert-butyl(dimethyl)silyl]oxy-2-azaspiro[4.5]decane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3Si/c1-7-21-16(20)15-12-18(13-19-15)10-8-14(9-11-18)22-23(5,6)17(2,3)4/h14-15,19H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYBFASIKQZINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCC(CC2)O[Si](C)(C)C(C)(C)C)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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